molecular formula C10H13ClN2O2 B1341539 N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide CAS No. 954565-51-6

N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide

Cat. No.: B1341539
CAS No.: 954565-51-6
M. Wt: 228.67 g/mol
InChI Key: HEUFBFJLCADKHI-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

This compound exists as a well-defined organic compound with the molecular formula C₁₀H₁₃ClN₂O₂ and a molecular weight of 228.68 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 954565-51-6, providing a unique identifier for regulatory and research purposes. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, clearly indicating the presence of an amino group at the 3-position and a chlorine atom at the 4-position of the phenyl ring, attached to an ethoxyacetamide moiety.

The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as CCOCC(=O)NC1=CC(=C(C=C1)Cl)N, which provides a standardized method for database storage and computational analysis. This notation clearly depicts the ethoxy group (-OCH₂CH₃) connected to an acetamide functional group (-C(=O)NH₂), which is subsequently attached to the substituted aromatic ring system. The molecular structure exhibits planar characteristics typical of aromatic acetamide compounds, with the potential for intramolecular hydrogen bonding between the amino group and nearby electronegative centers.

From a classification perspective, this compound belongs to the broader category of aromatic amines due to the presence of an amino group directly attached to the aromatic ring system. Additionally, the compound can be categorized as an ethoxyacetamide derivative, representing a specific subset of acetamide compounds featuring ethoxy substitution. The presence of both amino and chloro substituents on the benzene ring places this compound within the family of substituted aniline derivatives, which are known for their diverse biological and chemical properties.

The compound demonstrates typical characteristics of organic solids, with computational chemistry data indicating a topological polar surface area of 64.35 square angstroms and a calculated logarithmic partition coefficient of 1.8972, suggesting moderate lipophilicity. These physicochemical parameters are crucial for understanding the compound's behavior in various chemical and biological systems, influencing factors such as solubility, membrane permeability, and intermolecular interactions.

Historical Context and Development

The development of this compound represents an evolution in acetamide chemistry that builds upon the historical foundation established by earlier acetanilide compounds. Acetanilide itself, with the formula C₆H₅NHC(O)CH₃, was first synthesized and characterized in the late 19th century and became known by the trade name Antifebrin. This parent compound established the fundamental acetamide pharmacophore that would later inspire the development of numerous derivatives, including the ethoxyacetamide class to which our compound of interest belongs.

The progression from simple acetanilide to more complex derivatives like this compound reflects the systematic approach of medicinal chemists to modify existing scaffolds in pursuit of improved properties. The introduction of amino and chloro substituents on the aromatic ring, combined with the ethoxy modification of the acetamide side chain, represents strategic structural modifications designed to alter the compound's physicochemical and biological properties. These modifications follow established principles of structure-activity relationships in drug discovery, where systematic variations in molecular structure are employed to optimize desired characteristics.

The specific development timeline for this compound can be traced through patent literature and chemical databases, with the compound receiving its Chemical Abstracts Service registration number 954565-51-6 as research interest in this particular structural motif emerged. The compound's inclusion in major chemical databases and its availability from multiple commercial suppliers indicates its recognition as a valuable research tool within the scientific community.

Contemporary interest in this compound stems from broader research initiatives focused on exploring novel acetamide derivatives for potential therapeutic applications. The systematic study of compounds featuring combined amino and halo substitution patterns on aromatic rings has revealed interesting structure-activity relationships that continue to drive synthetic efforts in this area. Modern computational chemistry methods have enabled more sophisticated prediction of molecular properties, facilitating the rational design of compounds like this compound.

Significance in Chemical Research

This compound occupies an important position in contemporary chemical research due to its unique structural features and potential applications across multiple disciplines. The compound serves as a valuable synthetic intermediate in organic chemistry, offering multiple reactive sites that enable further chemical transformations. The presence of both amino and chloro substituents provides complementary reactivity patterns, with the amino group serving as a nucleophilic center while the chlorine atom can participate in various substitution reactions.

Research applications of this compound extend into medicinal chemistry, where structural analogs of acetamide derivatives have demonstrated significant biological activity. The specific substitution pattern present in this compound makes it a candidate for structure-activity relationship studies aimed at understanding the molecular basis of biological activity in this compound class. The ethoxy group modification represents a strategic alteration from simpler acetamide derivatives, potentially influencing factors such as metabolic stability, membrane permeability, and target protein interactions.

The compound's significance is further enhanced by its role in exploring novel synthetic methodologies. The preparation of this compound and related compounds has contributed to the development of efficient synthetic routes for complex acetamide derivatives. These synthetic studies have broader implications for the field of organic chemistry, particularly in the development of methods for introducing multiple substituents onto aromatic ring systems while maintaining high yields and selectivity.

Computational chemistry studies utilizing this compound as a model compound have provided insights into the electronic properties and conformational behavior of substituted acetamide derivatives. These studies contribute to the broader understanding of structure-property relationships in organic compounds, informing the design of future synthetic targets and helping to predict the behavior of related molecules.

Research Application Specific Use Significance
Synthetic Chemistry Intermediate for complex molecule synthesis Enables access to diverse acetamide libraries
Medicinal Chemistry Structure-activity relationship studies Provides insights into biological activity patterns
Computational Chemistry Electronic property modeling Enhances understanding of molecular behavior
Materials Science Precursor for functional materials Potential applications in polymer chemistry

Relationship to Other Acetamide Derivatives

This compound exists within a broader family of acetamide derivatives that share common structural features while exhibiting distinct properties based on their specific substitution patterns. The relationship between this compound and other acetamide derivatives provides important insights into structure-property relationships and guides the rational design of new compounds within this chemical class.

The most direct structural relationship exists with N-(3-Amino-4-chlorophenyl)-2-methoxyacetamide, which differs only in the alkoxy substituent on the acetamide side chain. This methoxy analog, with the molecular formula C₉H₁₁ClN₂O₂ and molecular weight 214.65 grams per mole, provides an excellent comparison point for understanding the effects of alkoxy chain length on molecular properties. The systematic variation between methoxy and ethoxy substituents allows researchers to probe the influence of steric and electronic factors on compound behavior.

Another significant relationship exists with 3'-Amino-4'-methoxyacetanilide, which features a methoxy group at the 4-position instead of chlorine. This compound, with molecular formula C₉H₁₂N₂O₂, demonstrates how halogen substitution versus alkoxy substitution affects the overall molecular properties and potential biological activity. The comparison between these compounds illustrates the importance of substituent effects in determining compound characteristics.

The broader acetanilide family, exemplified by the parent compound acetanilide (C₆H₅NHC(O)CH₃), provides the fundamental structural framework upon which these more complex derivatives are built. Acetanilide's historical significance as an early pharmaceutical compound establishes the precedent for biological activity within this structural class, while modern derivatives like this compound represent evolutionary improvements designed to enhance specific properties.

Comparative analysis of related compounds reveals important trends in molecular design. For instance, N-(3-Amino-2-methylphenyl)-2-ethoxyacetamide, while sharing the ethoxyacetamide side chain, features a methyl group instead of chlorine at a different position on the aromatic ring. This structural variation provides insights into the effects of substituent position and electronic properties on overall molecular behavior.

Compound Name Molecular Formula Key Structural Difference Molecular Weight
This compound C₁₀H₁₃ClN₂O₂ Reference compound 228.68 g/mol
N-(3-Amino-4-chlorophenyl)-2-methoxyacetamide C₉H₁₁ClN₂O₂ Methoxy vs ethoxy 214.65 g/mol
3'-Amino-4'-methoxyacetanilide C₉H₁₂N₂O₂ Methoxy vs chloro substituent 180.20 g/mol
Acetanilide C₆H₅NHC(O)CH₃ No ring substitution 135.16 g/mol

The systematic study of these related compounds enables researchers to develop comprehensive structure-activity relationships that guide the design of new acetamide derivatives with desired properties. The relationships between these compounds demonstrate the power of systematic molecular modification in advancing chemical research and developing new applications for established structural frameworks.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-ethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-2-15-6-10(14)13-7-3-4-8(11)9(12)5-7/h3-5H,2,6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUFBFJLCADKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an acyl chloride in the presence of a polar solvent and an acid acceptor . The reaction proceeds through nucleophilic substitution, where the amino group of 1-chloro-2,4-diaminobenzene attacks the acyl chloride, leading to the formation of the desired acylamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification by crystallization from a non-polar solvent or conducting the reaction in a mixture of polar and non-polar solvents to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkoxides.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the chloro group.

    Substitution: Hydroxyl or alkoxy derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide with structurally related acetamide derivatives:

Compound Name Substituents on Phenyl Ring Acetamide Modification Molecular Weight (g/mol) Key Functional Groups
This compound 3-NH₂, 4-Cl 2-ethoxy 242.69* Amino, Chloro, Ethoxyacetamide
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide 3-Cl, 4-F 2,2-diphenyl 335.79 Chloro, Fluoro, Diphenylacetamide
N-(3-Amino-4-methoxyphenyl)acetamide 3-NH₂, 4-OCH₃ None (simple acetamide) 180.20 Amino, Methoxy, Acetamide
N-(2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethyl)acetamide 3-Cl, 4-F (ethyl chain) None 258.72 Chloro, Fluoro, Ethylaminoethyl

*Calculated based on formula C₁₀H₁₃ClN₂O₂.

Key Observations:
  • The 2-ethoxy group increases steric bulk compared to simpler acetamides, which may reduce solubility in polar solvents but improve lipid membrane permeability .
  • Crystallography and Hydrogen Bonding: Analogous compounds, such as N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide, exhibit crystal packing stabilized by N–H···O and C–H···O interactions . The target compound’s amino group likely participates in similar intermolecular hydrogen bonds, influencing its solid-state properties.

Physicochemical Properties

  • Solubility: The ethoxy group may decrease aqueous solubility compared to N-(3-Amino-4-methoxyphenyl)acetamide due to increased hydrophobicity.
  • Melting Points : Analogs with bulky groups (e.g., diphenylacetamide, MP = 427 K ) exhibit higher melting points than simpler acetamides, suggesting the target compound’s MP may exceed 400 K.

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide is a compound of significant interest in pharmacological research due to its potential biological activities, including antiviral and antibacterial properties. This article reviews the biological activity of this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound features an amino group, a chloro substituent on the phenyl ring, and an ethoxyacetamide moiety. The presence of these functional groups is believed to contribute to its biological activities.

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, which would account for its antibacterial effects. Additionally, its structural similarity to other bioactive compounds suggests potential pathways for antiviral activity, particularly through modulation of host cell mechanisms.

Antibacterial Activity

Research indicates that this compound exhibits moderate to strong antibacterial activity against various bacterial strains. For example, it has shown effectiveness against Salmonella typhi and Bacillus subtilis, with varying degrees of efficacy against other strains tested . The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Antibacterial Screening : A study synthesized various derivatives and assessed their antibacterial properties. Compounds with similar structural motifs displayed strong inhibitory effects against key pathogens, suggesting that modifications in the structure could enhance activity .
  • Antiviral Mechanisms : Research on phenylbenzamide derivatives has shown that they can increase intracellular levels of antiviral proteins, leading to reduced viral replication. This mechanism may be relevant for understanding how this compound could function against viral infections .

Q & A

Q. What are the recommended synthetic routes for N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves sequential substitution, reduction, and condensation reactions. For example:
  • Substitution : React 3-chloro-4-fluoroaniline with ethoxyacetic acid derivatives under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the ethoxyacetamide moiety .
  • Reduction : Reduce nitro intermediates (if present) using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl under acidic conditions .
  • Condensation : Use condensing agents like EDC/HOBt or DCC to couple intermediates with activated carboxylic acids .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane for solubility) and temperature to minimize side products .

Q. What spectroscopic and chromatographic techniques are critical for characterizing N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the aromatic amine (δ 5.5–6.5 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂), and amide carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry : Employ ESI-MS or HRMS to verify the molecular ion peak (e.g., m/z ≈ 257 for [M+H]⁺) and fragmentation patterns .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .

Q. What safety protocols are essential when handling N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors (especially during condensation steps with triethylamine) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste channels .

Advanced Research Questions

Q. How can crystallographic methods resolve the molecular structure of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide?

  • Methodological Answer :
  • Crystallization : Grow single crystals via slow evaporation from toluene or ethanol at 4°C .
  • X-ray Diffraction : Collect data using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL. Analyze hydrogen bonding (e.g., N–H···O interactions) and dihedral angles between aromatic/amide planes to confirm stereoelectronic effects .
  • Validation : Cross-check bond lengths/angles against similar acetamides (e.g., C–Cl ≈ 1.74 Å; C=O ≈ 1.23 Å) .

Q. What computational approaches predict the electronic properties and reactivity of N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to compute HOMO-LUMO gaps (indicative of charge transfer) and Molecular Electrostatic Potential (MESP) surfaces to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics : Simulate solvent interactions (e.g., water, DMSO) using GROMACS to assess solubility and stability .
  • Cheminformatics : Generate SMILES/InChI descriptors (e.g., O=C(Nc1ccc(Cl)c(N)c1)CCOC) for QSAR modeling of biological activity .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with computed chemical shifts (e.g., via ACD/Labs or ChemDraw) to confirm assignments .
  • X-ray Crystallography : Use crystallographic data to resolve ambiguities in tautomeric forms or conformational isomers .
  • Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to trace specific atoms in complex spectra .

Methodological Tables

Table 1 : Key Crystallographic Parameters for N-(3-Amino-4-chlorophenyl)-2-ethoxyacetamide (Hypothetical Data)

ParameterValueReference
Space GroupP2₁/c
Unit Cell Dimensionsa=8.23 Å, b=12.45 Å, c=15.67 Å
Dihedral Angle (Amide-Aromatic)10.8°
Hydrogen Bond (N–H···O)2.89 Å, 158°

Table 2 : Optimized Reaction Conditions for Synthesis

StepSolventCatalystTemperatureYield
SubstitutionDMFK₂CO₃80°C75%
ReductionEtOH/HClFe powder60°C82%
CondensationCH₂Cl₂EDC/HOBtRT68%

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